Bienvenue dans la boutique en ligne BenchChem!

PF-4778574

Cognitive Impairment Schizophrenia Nonhuman Primate Model

PF-4778574 is a brain-penetrant AMPA PAM with a defined therapeutic index (8-16x) for dose selection in cognition studies, plus >44-fold selectivity for GluA2 flip over flop variants, enabling isolation of flip-specific signaling in cortex and hippocampus. Ideal for primate working memory models, remyelination assays, and fast-onset antidepressant pathway mapping. Guaranteed ≥98% HPLC purity ensures reproducible, unambiguous pharmacological discrimination.

Molecular Formula C19H22N2O3S2
Molecular Weight 390.5 g/mol
CAS No. 1219633-99-4
Cat. No. B610033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4778574
CAS1219633-99-4
SynonymsPF-44462786;  PF 44462786;  PF44462786; 
Molecular FormulaC19H22N2O3S2
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N
InChIInChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1
InChIKeyFFAGHPLLBXWCSF-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-4778574: A Structurally Distinct Brain-Penetrant AMPA Receptor Positive Allosteric Modulator


PF-4778574 (CAS 1219633-99-4) is a structurally distinct, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the sulfonamide chemical class [1]. Unlike orthosteric agonists, PF-4778574 potentiates endogenous glutamate signaling by binding to an allosteric site on the AMPA receptor, thereby attenuating receptor desensitization and enhancing synaptic transmission [2]. The compound has been primarily characterized for its procognitive effects in preclinical models of schizophrenia and cognitive impairment, as well as for its demonstrated neuroprotective and pro-remyelinating properties in experimental models of multiple sclerosis [3][4].

PF-4778574 Procurement Rationale: Why AMPA PAMs Are Not Interchangeable


Positive allosteric modulators of AMPA receptors exhibit significant heterogeneity in their pharmacological profiles, including subunit selectivity, binding kinetics, therapeutic index (TI), and brain penetration, rendering generic substitution across this class unreliable for reproducible research outcomes [1]. PF-4778574 distinguishes itself through its empirically derived single-dose therapeutic index of 8- to 16-fold for self-limiting tremor, a value that defines a narrow but definable exposure window for cognition-enhancing effects versus motor adverse events [2]. Furthermore, differential functional activity across AMPAR subunit splice variants, such as the stark contrast between its potentiation of human GluA2 flip homotetramers (EC50 = 2.24 µM) and its minimal effect on GluA2 flop homotetramers (EC50 >100 µM), underscores that even structurally related PAMs can produce divergent biological responses depending on their subunit interaction profile [3]. These unique quantitative parameters preclude simple substitution with other AMPA PAMs such as LY451646, CX614, or piracetam derivatives.

PF-4778574 Comparator-Based Quantitative Differentiation Evidence


PF-4778574 vs. LY451646: In Vivo Potency Comparison in Nonhuman Primate Working Memory Model

In a nonhuman primate model of ketamine-induced working memory impairment, PF-4778574 demonstrated an order-of-magnitude greater in vivo potency compared to the structurally distinct AMPA PAM LY451646 [1]. Both compounds robustly ameliorated working memory deficits without altering ketamine-induced positive- and negative-like symptom behaviors, but PF-4778574 achieved comparable cognitive rescue at a 10- to 100-fold lower dose [2].

Cognitive Impairment Schizophrenia Nonhuman Primate Model

PF-4778574 Defined Therapeutic Index: Exposure-Response Continuum in Preclinical Models

PF-4778574 is one of the few AMPA PAMs for which a rigorous, empirically derived therapeutic index (TI) has been established based on unbound brain concentration (Cb,u) across multiple species [1]. The study defined a single-dose-based TI of 8- to 16-fold for self-limiting tremor, a readily monitorable clinical adverse event that precedes convulsion [2]. Importantly, the Cb,u mediating each physiological effect were highly consistent across mouse, rat, dog, and nonhuman primate .

Therapeutic Index Exposure-Response Preclinical Safety

PF-4778574 Subunit Splice Variant Selectivity: GluA2 Flip vs. Flop Isoform Potentiation

PF-4778574 exhibits marked functional selectivity between AMPA receptor splice variants, showing significantly greater potentiation of human recombinant GluA2 flip homotetramers (EC50 = 2.24 µM) compared to GluA2 flop homotetramers (EC50 >100 µM) [1]. This >44-fold difference in potency indicates preferential modulation of flip-containing AMPA receptor populations, which are differentially expressed across brain regions and developmental stages [2].

Subunit Selectivity Splice Variant AMPA Receptor

PF-4778574 Pro-Remyelinating Activity in Multiple Sclerosis Models: Comparison with Fingolimod

In the MOG35-55 induced experimental autoimmune encephalomyelitis (EAE) model, PF-4778574 demonstrated therapeutic effects comparable to the approved immunomodulatory agent fingolimod [1]. Both PF-4778574 and fingolimod significantly enhanced clinical EAE scores and decreased demyelination to a similar extent; however, their combination did not yield additive benefits [2]. Notably, in the cuprizone-induced toxic demyelination model, PF-4778574 increased oligodendrocyte precursor and mature myelin-forming cells, suggesting a direct pro-remyelinating effect independent of immunomodulation [3].

Multiple Sclerosis Remyelination Neuroprotection

PF-4778574 Rapid-Onset Antidepressant Activity: Concentration-Dependent Behavioral Rescue

PF-4778574 produced rapid-onset antidepressant effects in a chronic unpredictable stress (CUS) mouse model, with behavioral rescue occurring in a concentration-dependent manner [1]. The antidepressant effect was blocked by pharmacological inhibition of AMPAR or L-type voltage-dependent Ca2+ channels (L-VDCC), confirming mechanism specificity and distinguishing it from traditional monoaminergic antidepressants that require weeks of treatment for full efficacy [2].

Depression Antidepressant BDNF/TrkB Signaling

PF-4778574 Binding Affinity: Composite Ki Value in Native Rodent Brain Tissue

PF-4778574 exhibits a composite binding affinity (Ki) of 85 nM when measured in rodent brain tissues expressing a native mixture of AMPA receptor subunits and associated auxiliary proteins . This value reflects the compound's interaction with physiologically relevant receptor complexes rather than isolated recombinant subunits, providing a more translationally relevant measure of target engagement in the CNS [1]. The compound is confirmed to be brain penetrant .

Binding Affinity Native Receptor Brain Penetration

PF-4778574 Optimized Research Application Scenarios


Cognitive Impairment in Schizophrenia: Nonhuman Primate Translational Studies

PF-4778574 is optimized for nonhuman primate studies of ketamine-induced working memory deficits in schizophrenia research, where its 10- to 100-fold greater in vivo potency compared to LY451646 enables lower compound usage per animal while maintaining robust cognitive rescue [1]. The compound's defined therapeutic index of 8- to 16-fold for self-limiting tremor provides a clear dose-selection framework for minimizing motor adverse events during chronic dosing paradigms [2].

AMPA Receptor Subunit Pharmacology: Flip vs. Flop Splice Variant Discrimination

PF-4778574 serves as a discriminatory pharmacological probe for distinguishing the functional contributions of AMPA receptor flip versus flop splice variants, with an EC50 of 2.24 µM at GluA2 flip homotetramers compared to >100 µM at GluA2 flop homotetramers [1]. This >44-fold selectivity window enables researchers to isolate flip-specific AMPAR signaling in brain regions where flip variants predominate, such as the hippocampus and cortex [2].

Multiple Sclerosis: Neuroprotection and Remyelination Studies

PF-4778574 is uniquely suited for investigating AMPAR-mediated neuroprotection and remyelination in demyelinating disease models, having demonstrated therapeutic effects in EAE comparable to fingolimod and direct pro-remyelinating activity in the cuprizone toxicity model [1]. Its mechanism of action, which promotes oligodendrocyte precursor cell maturation independent of immunomodulation, provides a distinct experimental pathway for studying myelin repair processes [2].

Rapid-Acting Antidepressant Mechanism Studies: AMPAR/BDNF/TrkB Pathway

PF-4778574 is indicated for research focused on fast-onset antidepressant mechanisms mediated by postsynaptic AMPAR activation and downstream VGF/BDNF/TrkB/AKT signaling [1]. Its concentration-dependent behavioral rescue in chronic unpredictable stress models, combined with the ability to block effects using AMPAR and L-VDCC inhibitors, makes it a precise tool for mapping glutamatergic pathways underlying rapid mood improvement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-4778574

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.